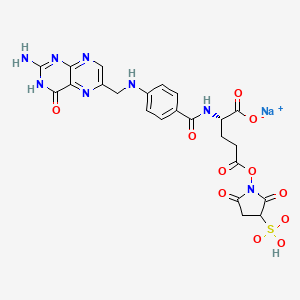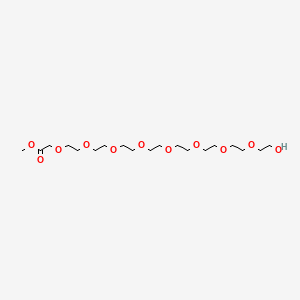![molecular formula C17H22 B14084368 {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene CAS No. 100009-23-2](/img/structure/B14084368.png)
{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene is a chemical compound known for its unique structure, which combines a cyclohexylidene ring with a butenyl side chain and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene typically involves the reaction of cyclohexanone with but-3-en-1-ylmagnesium bromide, followed by a Wittig reaction with benzyltriphenylphosphonium chloride. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, using reagents such as bromine or nitric acid to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene is used as a starting material for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly those targeting specific pathways influenced by the compound’s unique structure.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or resins, due to its ability to undergo various chemical modifications.
Mecanismo De Acción
The mechanism of action for {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene would depend on its specific application. In general, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, which can affect its interaction with molecular targets. For example, in oxidation reactions, the electron-rich double bond in the butenyl side chain can be a site of attack by oxidizing agents.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylbenzene: Lacks the butenyl side chain, making it less reactive in certain types of reactions.
Butylbenzene: Lacks the cyclohexylidene ring, resulting in different chemical properties.
Cyclohexylidene derivatives: Compounds with similar cyclohexylidene structures but different side chains.
Uniqueness
The uniqueness of {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene lies in its combination of a cyclohexylidene ring with a butenyl side chain and a benzene ring. This structure provides a balance of stability and reactivity, making it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
100009-23-2 |
|---|---|
Fórmula molecular |
C17H22 |
Peso molecular |
226.36 g/mol |
Nombre IUPAC |
(2-but-3-enylcyclohexylidene)methylbenzene |
InChI |
InChI=1S/C17H22/c1-2-3-11-16-12-7-8-13-17(16)14-15-9-5-4-6-10-15/h2,4-6,9-10,14,16H,1,3,7-8,11-13H2 |
Clave InChI |
DDXJSRTURPHPMA-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC1CCCCC1=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



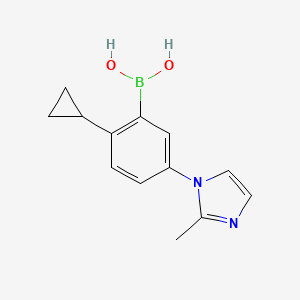
![(4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14084304.png)
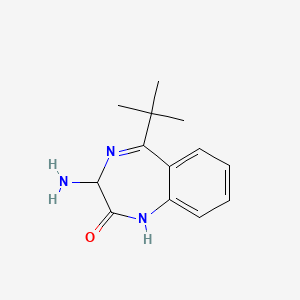

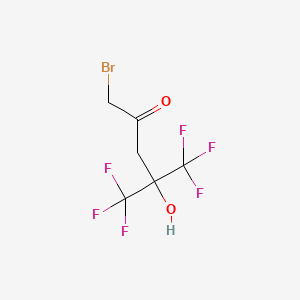
![6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14084329.png)
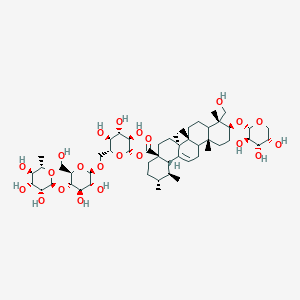
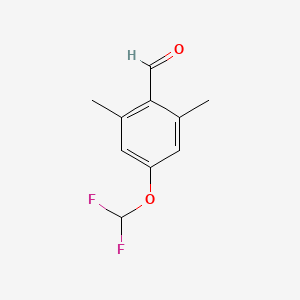
![Ethyl 2-({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetate](/img/structure/B14084341.png)
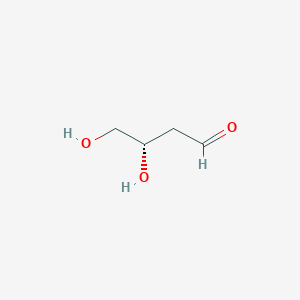
![2-[2-(2-Hydroxyethoxy)ethyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084355.png)
